molecular formula C6H11NS B1599487 (R)-(-)-3-Methyl-2-Butyl Isothiocyanate CAS No. 737001-02-4

(R)-(-)-3-Methyl-2-Butyl Isothiocyanate

Cat. No.: B1599487
CAS No.: 737001-02-4
M. Wt: 129.23 g/mol
InChI Key: YAVRRVJBEIYPRH-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-(-)-3-Methyl-2-Butyl Isothiocyanate is an organic compound belonging to the isothiocyanate family Isothiocyanates are characterized by the functional group -N=C=S, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-3-Methyl-2-Butyl Isothiocyanate typically involves the reaction of primary amines with thiophosgene or its derivatives. A more sustainable method involves the use of isocyanides, elemental sulfur, and catalytic amounts of amine bases such as DBU. This reaction is carried out under moderate heating (40°C) and uses benign solvents like Cyrene™ or γ-butyrolactone .

Industrial Production Methods: Industrial production often employs the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide. This method can be executed as a one-pot process or a two-step approach, depending on the desired product and efficiency .

Chemical Reactions Analysis

Types of Reactions: ®-(-)-3-Methyl-2-Butyl Isothiocyanate undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form sulfoxides and sulfones.

    Reduction: Can be reduced to corresponding amines.

    Substitution: Participates in nucleophilic substitution reactions, forming thioureas and other derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Amines, alcohols, and thiols under basic or acidic conditions.

Major Products:

Scientific Research Applications

®-(-)-3-Methyl-2-Butyl Isothiocyanate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of thioureas, heterocycles, and other complex molecules.

    Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential therapeutic agent due to its bioactive properties, including enzyme inhibition and modulation of cellular pathways.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and bioconjugates

Mechanism of Action

The mechanism of action of ®-(-)-3-Methyl-2-Butyl Isothiocyanate involves its interaction with cellular proteins and enzymes. It acts as an electrophile, forming covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity and cellular pathways. This compound is known to induce oxidative stress and activate antioxidant response elements, contributing to its bioactive effects .

Comparison with Similar Compounds

    Allyl Isothiocyanate: Found in mustard and horseradish, known for its pungent flavor and antimicrobial properties.

    Phenyl Isothiocyanate: Used in amino acid sequencing (Edman degradation).

    Sulforaphane: Derived from cruciferous vegetables, known for its anticancer and antioxidant properties.

Uniqueness: ®-(-)-3-Methyl-2-Butyl Isothiocyanate is unique due to its specific stereochemistry and the presence of a branched alkyl chain, which may influence its reactivity and biological activity compared to other isothiocyanates .

Properties

IUPAC Name

(2R)-2-isothiocyanato-3-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS/c1-5(2)6(3)7-4-8/h5-6H,1-3H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVRRVJBEIYPRH-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(C)C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426867
Record name (R)-(-)-3-Methyl-2-Butyl Isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

737001-02-4
Record name (R)-(-)-3-Methyl-2-Butyl Isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(-)-3-Methyl-2-Butyl Isothiocyanate
Reactant of Route 2
Reactant of Route 2
(R)-(-)-3-Methyl-2-Butyl Isothiocyanate
Reactant of Route 3
Reactant of Route 3
(R)-(-)-3-Methyl-2-Butyl Isothiocyanate
Reactant of Route 4
(R)-(-)-3-Methyl-2-Butyl Isothiocyanate
Reactant of Route 5
(R)-(-)-3-Methyl-2-Butyl Isothiocyanate
Reactant of Route 6
(R)-(-)-3-Methyl-2-Butyl Isothiocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.